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molecular formula C9H11N3 B8477827 2,7-Dimethyl-benzimidazol-5-ylamine

2,7-Dimethyl-benzimidazol-5-ylamine

Cat. No. B8477827
M. Wt: 161.20 g/mol
InChI Key: IJDYZMVOPFGYGJ-UHFFFAOYSA-N
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Patent
US08952014B2

Procedure details

33.0 g (0.184 mol) N-(2,4-diamino-6-methyl-phenyl)-acetamide were stirred in 400 mL glacial acetic acid for 1.5 h at 100° C. The glacial acetic acid was eliminated i.vac. and the residue remaining was triturated with ether, suction filtered and dried. The free base thus obtained was taken up in methanolic hydrochloric acid and left to stand. The hydrochloride slowly settling out as a precipitate was suction filtered, washed with acetone and dried.
Name
N-(2,4-diamino-6-methyl-phenyl)-acetamide
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[NH:10][C:11](=O)[CH3:12]>C(O)(=O)C.Cl>[CH3:12][C:11]1[NH:1][C:2]2[CH:7]=[C:6]([NH2:8])[CH:5]=[C:4]([CH3:9])[C:3]=2[N:10]=1

Inputs

Step One
Name
N-(2,4-diamino-6-methyl-phenyl)-acetamide
Quantity
33 g
Type
reactant
Smiles
NC1=C(C(=CC(=C1)N)C)NC(C)=O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
and the residue remaining was triturated with ether, suction
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The free base thus obtained
WAIT
Type
WAIT
Details
left
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
CC=1NC2=C(N1)C(=CC(=C2)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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